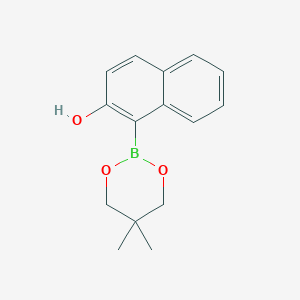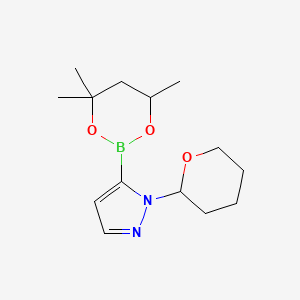
2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 4-benzyloxy-3-chlorophenyl-2,6-trimethyl-1,3,2-dioxaborinane, is a type of dioxaborinane compound. It is a cyclic boron-containing organic compound with a six-membered ring structure. This compound is used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
2-(2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It can also be used in the synthesis of heterocyclic compounds, such as pyridines and furans. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Mechanism of Action
2-(2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as a Lewis acid, meaning that it can accept electrons from a Lewis base. This property allows it to act as a catalyst in various reactions, such as the formation of covalent bonds. In addition, it can act as a nucleophile, meaning that it can react with electrophiles to form new compounds.
Biochemical and Physiological Effects
2-(2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant activity, meaning that it can scavenge free radicals and prevent oxidative damage. In addition, it has been found to have anti-inflammatory and antifungal activity.
Advantages and Limitations for Lab Experiments
2-(2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. However, it is not suitable for use in human trials due to its potential toxicity.
Future Directions
There are a number of potential future directions for 2-(2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. It could be used in the development of new drugs or therapeutic compounds. It could also be used in the synthesis of new polymers or heterocyclic compounds. In addition, it could be used to study the mechanism of action of other compounds, such as antibiotics. Finally, it could be used to study the biochemical and physiological effects of other compounds, such as natural products.
Synthesis Methods
The synthesis of 2-(2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is achieved through a reaction between 2-(4-Benzyloxy-3-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane3-chlorophenol and trimethyl-1,3,2-dioxaborinane. This reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 80°C. The reaction is allowed to proceed for 2 hours, after which the reaction mixture is cooled to room temperature and the product is isolated by filtration.
properties
IUPAC Name |
2-(3-chloro-4-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-14-12-19(2,3)24-20(23-14)16-9-10-18(17(21)11-16)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUDZHPOGIUWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














